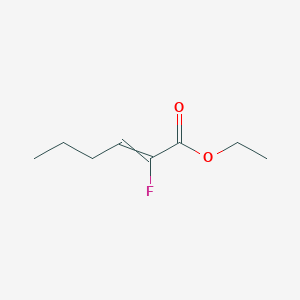

Ethyl 2-fluorohex-2-enoate

Description

Structure

3D Structure

Properties

CAS No. |

79695-40-2 |

|---|---|

Molecular Formula |

C8H13FO2 |

Molecular Weight |

160.19 g/mol |

IUPAC Name |

ethyl 2-fluorohex-2-enoate |

InChI |

InChI=1S/C8H13FO2/c1-3-5-6-7(9)8(10)11-4-2/h6H,3-5H2,1-2H3 |

InChI Key |

JWCZIYIXBASBFH-UHFFFAOYSA-N |

Canonical SMILES |

CCCC=C(C(=O)OCC)F |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 2 Fluorohex 2 Enoate and Its Derivatives

Established Synthetic Routes to α-Fluoro-α,β-Unsaturated Esters

Several classical olefination reactions have been adapted for the synthesis of α-fluoro-α,β-unsaturated esters. These methods provide reliable access to the target compounds, often with good control over stereochemistry.

Wittig-Type Olefination Approaches to α-Fluoro-α,β-Unsaturated Esters

The Wittig reaction and its variants are powerful tools for forming carbon-carbon double bonds. nih.gov In the context of synthesizing α-fluoro-α,β-unsaturated esters, a notable approach involves the in situ generation of fluorinated phosphoranes. This can be achieved by reacting alkoxycarbonylmethyltriphenylphosphonium bromides with an electrophilic fluorinating agent like Selectfluor®. These generated ylides then react with aldehydes in a Wittig olefination to produce the desired α-fluoro-α,β-unsaturated esters. researchgate.net While effective, this one-pot method can result in moderate yields and varying levels of (Z)-selectivity. nih.gov Another strategy involves a diethylzinc-promoted Wittig reaction, which offers a facile route to these important fluorinated compounds. researchgate.net

Horner-Wadsworth-Emmons (HWE) Olefination Strategies for Fluoroenoate Synthesis

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used and dependable method for creating alkenes with high stereoselectivity, particularly favoring the (E)-isomer. rsc.orgwikipedia.org This reaction utilizes phosphonate (B1237965) carbanions, which are more nucleophilic and less basic than their phosphonium (B103445) ylide counterparts in the Wittig reaction. wikipedia.org A key advantage of the HWE reaction is the easy removal of the dialkylphosphate salt byproduct through aqueous extraction. wikipedia.org

The HWE reaction has been successfully employed in the synthesis of α-fluoro-α,β-unsaturated esters. nih.gov For instance, the reaction of aldehydes with a fluorinated phosphonate under aqueous conditions is a common method. chemrxiv.org This approach has also been applied in the synthesis of complex molecules, such as bryostatin (B1237437) analogs, where an α-fluoro enoate ester was installed using a fluorinated phosphonoacetate. nih.gov The stereoselectivity of the HWE reaction makes it an invaluable tool for accessing specific isomers of fluoroenoates. rsc.org A specific synthesis for (E)-ethyl 2-fluorohex-2-enoate involves the reaction of triethyl 2-fluoro-2-phosphonoacetate with butyraldehyde (B50154). guidechem.com

Table 1: HWE Reaction for Ethyl 2-fluorohex-2-enoate Synthesis

| Reactant 1 | Reactant 2 | Product | Isomerism |

|---|---|---|---|

| Triethyl 2-fluoro-2-phosphonoacetate | Butyraldehyde | (E)-ethyl 2-fluorohex-2-enoate | (E) |

Alkylation-Based Syntheses of Fluoroalkenyl Moieties and Their Derivatives

Alkylation strategies provide another avenue for the synthesis of fluorinated alkenes. One such method involves the visible-light-induced fluoroalkylation of alkylzirconocenes, which can be prepared from the corresponding alkenes. rsc.org This approach allows for the introduction of various fluoroalkyl groups. Another technique is the photoredox-catalyzed azidofluoroalkylation of alkenes using simple fluoroalkyl iodides, which enables the direct and regioselective formation of C-RF and C-N3 bonds. acs.org

Fluoroalkyl sulfones have also been utilized as versatile fluoroalkylation reagents. sioc-journal.cncas.cn These can react with various nucleophiles through a single electron transfer process to construct both carbon-heteroatom and carbon-carbon bonds. cas.cn Additionally, a tandem alkylation-defluorination reaction of 2-(N-aryl)imino-3,3,3-trifluoropropanoates can be used to synthesize 2-(N-alkyl-N-aryl)amino-3,3-difluoropropenoates. acs.org

Stereoselective Approaches in Fluoroenoate Synthesis

Achieving high stereoselectivity is a critical goal in the synthesis of fluoroenoates due to the impact of stereochemistry on biological activity. Several methods have been developed to control the geometry of the double bond and the configuration of chiral centers.

The Horner-Wadsworth-Emmons reaction is inherently stereoselective, typically favoring the formation of (E)-alkenes. rsc.orgwikipedia.org Biocatalytic approaches using ene reductases have emerged as a powerful tool for the highly stereoselective synthesis of chiral fluoroalkanes from α-fluoroenones and α-fluoroenoates. chemrxiv.orgresearchgate.net These enzymes can exhibit high selectivity for one alkene isomer, enabling the use of (E)/(Z) mixtures without compromising the enantiopurity of the product. chemrxiv.org For instance, ketoreductases (KREDs) can be used for the dynamic reductive kinetic resolution of racemic α-fluoro-β-keto esters to produce α-fluoro-β-hydroxy esters with high diastereomeric and enantiomeric excess. alaska.edu

Other stereoselective methods include the Julia-Kocienski olefination for the synthesis of (Z)-2-fluoroalkenoates and photocatalytic E → Z isomerization of gem-bromofluoroalkenes to produce β-fluorostyrene derivatives. researchgate.netrsc.org Conjugate addition of lithiated difluoromethanephosphonates to nitroglycals also provides a highly stereoselective route to fluorinated aminoglycosyl phosphonates. rsc.org

Advanced and Emerging Synthetic Techniques

The field of organofluorine chemistry is continuously evolving, with new and more efficient synthetic methods being developed. Metal-catalyzed reactions are at the forefront of these advancements.

Metal-Catalyzed Reactions for Fluorinated Olefins

Transition-metal catalysis has become an indispensable tool for the synthesis of fluorinated organic compounds. nih.govbeilstein-journals.org Metal-catalyzed cross-coupling reactions, in particular, have been widely explored. For example, ruthenium-catalyzed cross-metathesis of terminal and internal alkenes with methyl 2-fluoroacrylate provides access to trisubstituted fluoroalkenes with high stereoselectivity. researchgate.net Palladium-catalyzed reactions have also been extensively studied for the formation of C-F bonds. nih.gov

Furthermore, metal-catalyzed nitrene transfer reactions to fluorinated olefins, using copper- and silver-based catalysts, have been developed for the synthesis of fluorinated aziridines. researchgate.net Biocatalytic methods employing engineered myoglobin-based catalysts have also shown promise for the cyclopropanation of fluorinated olefins, a transformation that is challenging with traditional chemocatalytic methods. utdallas.edu

Table 2: Compound Names

| Compound Name |

|---|

| (E)-ethyl 2-fluorohex-2-enoate |

| 2-(N-alkyl-N-aryl)amino-3,3-difluoropropenoates |

| 2-(N-aryl)imino-3,3,3-trifluoropropanoates |

| alkoxycarbonylmethyltriphenylphosphonium bromides |

| β-fluorostyrene |

| Butyraldehyde |

| fluoroalkyl iodides |

| fluoroalkyl sulfones |

| gem-bromofluoroalkenes |

| methyl 2-fluoroacrylate |

| Selectfluor® |

| Triethyl 2-fluoro-2-phosphonoacetate |

| α-fluoro-α,β-unsaturated esters |

| α-fluoro-β-hydroxy esters |

| α-fluoro-β-keto esters |

| α-fluoroenones |

Olefin Metathesis in Fluoroalkene Construction

Olefin metathesis has emerged as a powerful and versatile tool in organic synthesis, enabling the construction of carbon-carbon double bonds with high efficiency and functional group tolerance. researchgate.net Catalytic cross-metathesis (CM) is particularly relevant for the synthesis of trisubstituted α,β-unsaturated esters. nih.gov This strategy can be adapted for the construction of fluoroalkenes, providing a convergent route to compounds like this compound. researchgate.net

The reaction involves the cross-coupling of two different olefin partners, catalyzed by well-defined ruthenium or molybdenum alkylidene complexes. researchgate.net For the synthesis of this compound, a potential pathway would involve the cross-metathesis of a terminal alkene, such as 1-hexene, with an α-fluoroacrylate derivative, like ethyl 2-fluoroacrylate. A highly active ruthenium-based catalyst, such as a Grubbs second- or third-generation catalyst, would be employed to facilitate this transformation. organic-chemistry.org These catalysts are known to efficiently catalyze CM reactions even with electron-deficient olefins. organic-chemistry.org

The success of the reaction depends on the relative reactivity of the olefin partners and the choice of catalyst to minimize homodimerization and achieve high conversion to the desired cross-product. Molybdenum-based catalysts have also been shown to be effective for generating Z-trisubstituted α,β-unsaturated esters with high stereoisomeric purity. nih.gov The functional group compatibility of modern metathesis catalysts significantly expands the range of substrates that can be used, making it a viable, albeit advanced, strategy for accessing complex fluoroalkenes. researchgate.netorganic-chemistry.org

Table 1: Olefin Metathesis Catalysts and Potential Substrates

| Catalyst Type | Example Catalyst | Olefin Partner 1 | Olefin Partner 2 | Potential Product |

|---|---|---|---|---|

| Ruthenium-based | Grubbs 2nd Generation | 1-Hexene | Ethyl 2-fluoroacrylate | Ethyl 2-fluorohept-2-enoate |

| Ruthenium-based | Hoveyda-Grubbs 2nd Gen. | 1-Pentene | Ethyl 2-fluoroacrylate | This compound |

Strategic Application of Zinc/Fluorine Carbenoids in Olefination

Zinc carbenoids are highly reactive intermediates that play a significant role in modern organic synthesis, particularly in cyclopropanation and related transformations. scielo.br These species, often described as having both nucleophilic and electrophilic character, are typically generated from dihaloalkanes and a zinc source. scielo.br While widely used for the Simmons-Smith cyclopropanation, the principles of zinc carbenoid reactivity can be conceptually extended to olefination reactions for constructing fluorinated alkenes. researchgate.netscholaris.ca

The generation of a relevant α-fluorocarbenoid for the synthesis of this compound would be a key challenge. Research has focused on Zn/F carbenoids, which can be generated at ambient temperatures from 1-fluoro-1-haloalkanes. rsc.org These carbenoids exhibit significantly greater stability compared to their lithium counterparts, allowing for detailed structural analysis and controlled reactions. rsc.org

In a hypothetical olefination context, a custom-designed fluorinated zinc carbenoid could react with an aldehyde or ketone. For instance, a reagent of the type R-CF(ZnX)COOEt could potentially react with butyraldehyde. The development of such a process would depend on controlling the reactivity of the carbenoid to favor olefination over other potential pathways like cyclopropanation or simple alkylation. The use of chiral ligands, such as dioxaborolanes, has been shown to induce high enantioselectivity in zinc carbenoid reactions, suggesting that asymmetric variants could be developed. scholaris.caresearchgate.net

Table 2: Examples of Zinc Carbenoid Precursors

| Carbenoid Type | Precursor | Reagent | Application |

|---|---|---|---|

| Iodomethylzinc | Diiodomethane (CH₂I₂) | Zn-Cu couple | Simmons-Smith Cyclopropanation scielo.br |

| Fluorinated | 1-Fluoro-1-haloalkanes | Activated Zinc | Nucleophilic Monofluoroalkylation rsc.org |

Development of Fluorinated Ylides and Related Organophosphorus Reagents

One of the most direct and widely used methods for the synthesis of α-fluoro-α,β-unsaturated esters is the Horner-Wadsworth-Emmons (HWE) reaction, which utilizes a stabilized organophosphorus ylide. jst.go.jp This reaction involves the condensation of an aldehyde or ketone with a phosphonate carbanion (ylide) to form an alkene, typically with high E-selectivity. For the synthesis of this compound, this methodology involves the reaction of butyraldehyde with the ylide generated from triethyl 2-fluoro-2-phosphonoacetate. guidechem.com

The fluorinated phosphonate reagent is deprotonated with a suitable base, such as sodium hydride (NaH), to form the nucleophilic ylide. This ylide then adds to the carbonyl group of butyraldehyde. The resulting betaine (B1666868) intermediate subsequently eliminates diethyl phosphate (B84403) to furnish the desired this compound. The stability and reactivity of the fluorinated ylide are key to the success of the reaction.

The development of fluorinated ylides and related phosphonium salts has provided a versatile toolkit for organofluorine chemistry. nih.gov For example, (triphenylphosphonio)difluoroacetate (B2812620) (PDFA), a shelf-stable solid, serves as both a mild ylide reagent and an efficient source of difluorocarbene, highlighting the dual reactivity of these intermediates. nih.gov The Wittig reaction, using fluorinated phosphonium ylides, is another powerful method for creating fluoroolefins from carbonyl compounds. beilstein-journals.orgresearchgate.net The choice between an HWE reagent and a Wittig ylide can influence the stereochemical outcome and substrate scope of the olefination. beilstein-journals.orgjst.go.jp

Table 3: Fluorinated Organophosphorus Reagents for Olefination

| Reagent Name | Reagent Type | Carbonyl Partner | Base | Product Type |

|---|---|---|---|---|

| Triethyl 2-fluoro-2-phosphonoacetate guidechem.com | HWE Reagent | Butyraldehyde guidechem.com | NaH, K₂CO₃ | (E)-α-Fluoro-α,β-unsaturated ester |

| (Chlorodifluoromethyl)trimethylsilane/PPh₃ beilstein-journals.org | Wittig-type | Aldehydes, Ketones | - | gem-Difluoroolefin beilstein-journals.org |

| (Triphenylphosphonio)difluoroacetate (PDFA) nih.gov | Ylide/Carbene Precursor | Various Electrophiles | Heat | gem-Difluoroolefin nih.gov |

Reaction Mechanisms and Reactivity Profiles of Ethyl 2 Fluorohex 2 Enoate

Nucleophilic Addition Reactions of Fluoroenoates

Nucleophilic addition to carbon-carbon multiple bonds is a fundamental reaction in organic chemistry. dalalinstitute.com For fluoroenoates like Ethyl 2-fluorohex-2-enoate, the reaction involves a nucleophile attacking the electron-deficient double bond, a process driven by the generation of a covalent bond between the nucleophile and the unsaturated system. dalalinstitute.com

This compound is an electrophilic alkene, making it a prime candidate for reactions with nucleophiles. masterorganicchemistry.com Nucleophiles, defined as reactants that provide an electron pair to form a new covalent bond, are essentially Lewis bases. masterorganicchemistry.com The reactivity of these nucleophiles can be influenced by factors such as basicity and the solvent used. libretexts.orgbyjus.com In protic solvents, larger, less basic ions like iodide are often better nucleophiles, whereas in polar aprotic solvents, smaller, more basic ions like fluoride (B91410) can be more effective. libretexts.org

A range of nucleophiles can participate in conjugate addition reactions with α-fluoro-α,β-unsaturated esters. researchgate.net Thiophenols, for instance, have been shown to react efficiently with trisubstituted α-fluoroacrylates in sulfa-Michael addition reactions. acs.org This suggests that sulfur-based nucleophiles are effective reactants for systems like this compound. Other potential nucleophiles include amines, nitroalkanes, and stabilized carbanions, which readily add to α,β-unsaturated systems. researchgate.netacs.org The presence of the electron-withdrawing fluorine atom enhances the electrophilicity of the β-carbon, facilitating the attack by a wide variety of nucleophiles. nih.govresearchgate.net

Regioselectivity describes the preference for bond formation at one position over another. wikipedia.org In the case of α,β-unsaturated systems like this compound, nucleophilic attack predominantly occurs at the β-carbon in a conjugate or Michael-type addition. This regioselectivity is due to the polarization of the double bond by the electron-withdrawing ester and fluorine groups, which makes the β-position the most electrophilic site.

Stereoselectivity refers to the preferential formation of one stereoisomer over another. masterorganicchemistry.com Nucleophilic additions to α-fluoroenoates can proceed with high stereoselectivity. nih.govresearchgate.net For example, the organocatalyzed sulfa-Michael addition of thiophenols to trisubstituted α-fluoroacrylates has been reported to yield products with moderate to excellent diastereoselectivities. acs.org The stereochemical outcome of such reactions is influenced by the mechanism and the structure of the substrate and catalyst. khanacademy.orgyoutube.com In many cases, the addition can be controlled to produce specific syn- or anti-diastereomers, which is critical for the synthesis of complex chiral molecules. dalalinstitute.comacs.org

Radical-Mediated Transformations of Unsaturated Fluorinated Esters

Radical reactions offer a complementary approach to functionalizing unsaturated esters. These reactions typically involve the addition of a radical species to the carbon-carbon double bond. mdpi.com The presence of fluorine can influence the stability and reactivity of the radical intermediates formed.

Visible light-mediated processes have been developed for the functionalization of unsaturated systems. rsc.org For instance, radical hydroazidation and hydration of unsaturated amino acids have been demonstrated, suggesting that similar transformations could be applied to this compound. acs.org In such a reaction, a radical initiator would generate a radical that adds to the double bond of the fluoroenoate. This newly formed radical intermediate can then be trapped by another species to complete the transformation. rsc.orgacs.org Copper-catalyzed systems have also been employed for site-selective fluorination and other radical transformations of carbonyl compounds. beilstein-journals.org The use of reagents like Selectfluor can facilitate radical processes, including the generation of alkyl radicals that can add to double bonds. rsc.org

Cycloaddition Reactions Involving this compound Systems

Cycloaddition reactions are powerful tools for constructing cyclic molecules. As an electron-deficient alkene, this compound is a potential candidate for participating as a dienophile in [4+2] cycloadditions (Diels-Alder reactions) or as a component in other cycloaddition processes like [2+2] cycloadditions. researchgate.netscispace.com

The reactivity of furan (B31954) and its derivatives with electron-deficient nitroalkenes in cycloaddition reactions has been studied, highlighting the potential for heteroaromatic compounds to react with activated alkenes. nih.gov While specific studies on this compound are limited, related systems show precedent. For example, 2-fluoroenones can undergo asymmetric Diels-Alder reactions. researchgate.net Furthermore, highly activated acetylenic esters have been shown to undergo [2+2] cycloadditions with alkenes. scispace.com Intramolecular cycloadditions involving azides and alkynes are also well-established methods for forming heterocyclic systems. wgtn.ac.nz These examples suggest that this compound, with its activated double bond, could serve as a substrate in various cycloaddition reactions to generate complex cyclic and heterocyclic structures.

Michael Addition Reactions with Fluorinated α,β-Unsaturated Acceptors

The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of C-C bond formation. nih.govresearchgate.net Fluorinated substrates, including α-fluoro-α,β-unsaturated esters, are effective Michael acceptors due to the electron-withdrawing nature of the fluorine atom, which enhances the electrophilicity of the β-carbon. researchgate.netresearchgate.net

The incorporation of fluorine into Michael acceptors significantly influences their reactivity. nih.gov this compound, as a fluorinated α,β-unsaturated ester, is an excellent Michael acceptor. It can react with a broad range of Michael donors, which include soft nucleophiles like enolates, amines, and thiols. researchgate.net

A notable example is the sulfa-Michael addition of various substituted thiophenols to α-fluoroacrylates, which proceeds with high efficiency. acs.org This reaction demonstrates a broad substrate scope, tolerating various functional groups on the aryl thiol nucleophile. The data below illustrates the effectiveness of this transformation, which serves as a model for the reactivity of this compound.

| Thiophenol Substituent | Yield (%) | Diastereomeric Ratio (d.r.) |

|---|---|---|

| 4-Me | 96 | 3:1 |

| 4-OMe | 99 | 3:1 |

| 4-Cl | 99 | 2:1 |

| 4-F | 99 | 2:1 |

| 2-Me | 92 | 3:1 |

| 2-Br | 99 | 4:1 |

This tolerance for various substrates highlights the utility of fluorinated Michael acceptors like this compound in synthesizing diverse and complex molecules. acs.org The reaction provides a route to chiral fluorinated compounds, which are of significant interest in medicinal chemistry and materials science. nih.govacs.org

Asymmetric Catalysis in Michael Additions to Fluoroenoates

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation in organic synthesis. wikipedia.org For substrates like this compound, the presence of the electron-withdrawing fluorine atom and the ester group activates the double bond, making the β-carbon highly electrophilic and an excellent Michael acceptor.

Asymmetric catalysis of the Michael addition to fluoroenoates allows for the stereocontrolled synthesis of complex chiral molecules. Organocatalysis has emerged as a powerful tool in this domain. Chiral secondary amines, often derived from proline, can activate the nucleophile by forming an enamine, while bifunctional catalysts like those based on Cinchona alkaloids or squaramides can activate both the nucleophile and the electrophile to facilitate highly stereoselective transformations. wikipedia.orgbeilstein-journals.org For example, cinchona-based catalysts have been successfully employed in aza-Michael additions, yielding products with excellent diastereoselectivity (up to >99:1 dr) and enantioselectivity (>99% ee). beilstein-journals.org The fluorine atom can enhance the reactivity of the enoate system, and the choice of catalyst and reaction conditions is crucial for controlling the stereochemical outcome of the addition.

Asymmetric Michael Additions: Catalysts and Stereochemical Control

| Catalyst Type | Example Catalyst | Activation Mode | Typical Stereochemical Outcome |

|---|---|---|---|

| Organocatalyst (Amine) | Proline Derivatives | Enamine formation with donor | High enantioselectivity (ee) |

| Bifunctional Catalyst | Cinchona Alkaloid-Derived Squaramide | Hydrogen bonding to activate acceptor; Brønsted base to activate donor | Excellent diastereoselectivity (dr) and enantioselectivity (ee) |

| Phase Transfer Catalyst | Chiral Quaternary Ammonium Salts | Formation of a chiral ion pair | High enantioselectivity, often favoring syn addition |

Stereoselective Chemical Transformations

Catalytic Hydrogenation for Diastereoselective and Enantioselective Reduction

The reduction of the carbon-carbon double bond in this compound is a key transformation for generating chiral centers. Asymmetric catalytic hydrogenation provides a method for achieving both diastereoselective and enantioselective reduction. While traditional metal catalysts are effective, biocatalysis using enzymes like ene-reductases (ERs) offers a sustainable and highly selective alternative. ucl.ac.uk

Ene-reductases, operating under mild conditions, can reduce the activated C=C bond of fluoroalkenes with high stereoselectivity. ucl.ac.uk The reduction of the double bond in this compound would create two new stereocenters at the C2 and C3 positions. The inherent chirality of the enzyme's active site dictates the facial selectivity of hydride delivery, leading to the formation of a specific stereoisomer of the saturated product, ethyl 2-fluorohexanoate. This approach is particularly valuable for producing chiral compounds that are intermediates in the synthesis of pharmaceuticals. ucl.ac.uk

Enantioselective Reduction of Fluoroenoates

| Substrate | Catalyst Type | Transformation | Key Advantage |

|---|---|---|---|

| This compound | Biocatalyst (Ene-Reductase) | C=C double bond reduction | High enantioselectivity and diastereoselectivity under mild, sustainable conditions. ucl.ac.uk |

| This compound | Chiral Metal Complex (e.g., Rh, Ru) | C=C double bond reduction | High turnover numbers and well-established ligand libraries for tuning selectivity. |

Asymmetric Dihydroxylation and Related Oxidative Processes

Asymmetric dihydroxylation transforms the alkene in this compound into a chiral diol, adding significant molecular complexity. The Sharpless asymmetric dihydroxylation is a premier method for this purpose, using osmium tetroxide as the catalyst in conjunction with a chiral ligand, typically a derivative of dihydroquinidine (B8771983) or dihydroquinine.

The electron-deficient nature of the double bond in this compound, due to the influence of both the ester and the fluorine atom, makes it a suitable substrate for this oxidation. The reaction proceeds via a [3+2] cycloaddition of the osmium catalyst to the double bond. The choice of the chiral ligand (e.g., in AD-mix-α or AD-mix-β) dictates which face of the alkene is hydroxylated, allowing for predictable control over the absolute stereochemistry of the resulting diol. Such oxidative processes are crucial for creating highly functionalized chiral building blocks from simple precursors. beilstein-journals.org

Predicted Outcomes of Asymmetric Dihydroxylation

| Reagent | Chiral Ligand Class | Expected Stereochemical Product |

|---|---|---|

| AD-mix-α | (DHQ)₂PHAL | (2R,3S)-2,3-dihydroxy-2-fluorohexanoate (from E-isomer) |

| AD-mix-β | (DHQD)₂PHAL | (2S,3R)-2,3-dihydroxy-2-fluorohexanoate (from E-isomer) |

Control of Geometric Isomerism (E/Z) in Synthetic Pathways

The geometric configuration (E/Z) of the double bond in this compound is critical, as it dictates the three-dimensional shape of the molecule and the stereochemical outcome of subsequent reactions. The E/Z nomenclature is based on the Cahn-Ingold-Prelog (CIP) priority rules. libretexts.org For the C2-C3 double bond, if the highest priority groups on each carbon (Fluorine on C2 and the butyl group on C3) are on the same side, it is the Z-isomer (from German, zusammen). pressbooks.pub If they are on opposite sides, it is the E-isomer (entgegen). libretexts.orgpressbooks.pub

Control over this isomerism is often achieved during the synthesis of the fluoroenoate itself, for instance, through a Horner-Wadsworth-Emmons (HWE) reaction. Research has shown that the choice of base and reaction conditions in the olefination of ketones with reagents like triethyl 2-fluoro-2-phosphonoacetate can decisively influence the E/Z ratio. For example, using n-BuLi as the base at low temperatures often favors the E-isomer with high selectivity (e.g., 98:2), whereas using a Grignard reagent like MeMgBr can lead to lower selectivity or favor the Z-isomer. nih.gov This control is fundamental for stereoselective synthesis.

Influence of Base on E/Z Selectivity in Fluoroenoate Synthesis

| Reactant Type | Base | Temperature | Predominant Isomer | Typical E/Z Ratio nih.gov |

|---|---|---|---|---|

| Aldehyde | n-BuLi | -78 °C | E | 98:2 |

| Aldehyde | MeMgBr | -40 °C to 40 °C | Z | Varies, e.g., 20:80 |

| Ketone | MeMgBr | -40 °C to 40 °C | E | Varies, e.g., >10:1 |

Electronic and Steric Influences of the Fluorine Substituent on Reactivity and Selectivity

The fluorine atom at the C2 position is the single most important determinant of the unique reactivity of this compound. Its influence is a combination of potent electronic effects and minimal steric hindrance.

Electronic Influence: Fluorine is the most electronegative element, exerting a powerful inductive electron-withdrawing effect (-I effect). This effect strongly polarizes the C-F bond and, by extension, the entire molecule. The electron density of the C=C double bond is pulled towards the fluorine, making the β-carbon (C3) significantly more electron-deficient (electrophilic) than in a non-fluorinated enoate. This heightened electrophilicity makes the molecule exceptionally reactive towards nucleophilic attack, as seen in Michael additions. wikipedia.org While fluorine also has a potential resonance-donating effect (+M effect) through its lone pairs, the inductive effect is generally dominant in controlling the reactivity of such systems. researchgate.net

Steric Influence: With a van der Waals radius of 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å). This small size means it imposes minimal steric bulk around the reactive site. This is a distinct advantage over other halogens like chlorine (1.75 Å) or bromine (1.85 Å), as it allows nucleophiles and catalysts to approach the molecule with less steric repulsion. This combination of strong electronic activation and low steric profile makes α-fluoroenoates highly useful and reactive substrates in stereoselective synthesis. researchgate.net

Comparison of Substituent Properties at C2

| Substituent | Dominant Electronic Effect | van der Waals Radius (Å) | Impact on Reactivity |

|---|---|---|---|

| -F | Strong Inductive Withdrawal (-I) | 1.47 | Strong activation of β-carbon, low steric hindrance. researchgate.net |

| -Cl | Strong Inductive Withdrawal (-I) | 1.75 | Strong activation, moderate steric hindrance. |

| -H | Neutral | 1.20 | Baseline reactivity, minimal steric hindrance. |

| -CH₃ | Weak Inductive Donation (+I) | 2.00 | Deactivation of β-carbon, significant steric hindrance. |

Theoretical and Computational Investigations

Quantum Chemical Characterization of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental for elucidating the electronic landscape of a molecule. For Ethyl 2-fluorohex-2-enoate, these methods can map the electron density distribution, identify molecular orbitals, and predict sites susceptible to electrophilic or nucleophilic attack.

Detailed Research Findings: The electronic structure of α,β-unsaturated esters like this compound is significantly influenced by the presence of the fluorine atom at the C2 position. This highly electronegative atom exerts a strong electron-withdrawing inductive effect, which polarizes the C=C double bond. Quantum-chemical computations, such as those employing Density Functional Theory (DFT), can quantify this effect. fu-berlin.demdpi.com The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key descriptors of reactivity. cmu.edu In this molecule, the HOMO is expected to be localized primarily on the C=C double bond, while the LUMO would also be centered on this moiety, but with its energy lowered by the fluorine substituent. This lowered LUMO energy enhances the electrophilicity of the double bond, making it more susceptible to attack by nucleophiles.

The reactivity of electrophilic N-F fluorinating reagents has been studied, providing a parallel to understanding the electrophilic nature induced by the C-F bond. researchgate.net The calculation of molecular properties like energies, geometries, and charge distributions can be routinely performed, offering a detailed picture of the molecule's characteristics. fu-berlin.de Spectroscopic and quantum chemical methods have been successfully combined to characterize the electronic structure of other complex molecules, a similar approach could be applied to this compound. nih.gov

Table 1: Predicted Electronic Properties of this compound This table presents hypothetical values based on typical results for similar organofluorine compounds from quantum chemical calculations.

| Property | Predicted Value / Description | Computational Method |

|---|---|---|

| HOMO Energy | ~ -7.5 eV | DFT (B3LYP/6-31G) |

| LUMO Energy | ~ -1.2 eV | DFT (B3LYP/6-31G) |

| HOMO-LUMO Gap | ~ 6.3 eV | DFT (B3LYP/6-31G) |

| Dipole Moment | ~ 2.5 D | DFT (B3LYP/6-31G) |

| NBO Charge on C2 | Positive | NBO Analysis |

| NBO Charge on C3 | Negative | NBO Analysis |

Mechanistic Elucidation Through Molecular Electron Density Theory (MEDT) and Related Approaches

Molecular Electron Density Theory (MEDT) is a powerful conceptual framework for studying reaction mechanisms, positing that changes in electron density, rather than molecular orbital interactions, govern chemical reactivity.

Detailed Research Findings: While no specific MEDT studies on this compound were found, the principles of MEDT can be applied to predict its behavior in various reactions, such as cycloadditions or nucleophilic additions. MEDT analysis of the reaction between 2-methoxyfuran (B1219529) and ethyl (Z)-3-phenyl-2-nitroprop-2-enoate, a similarly structured α,β-unsaturated ester, revealed a zwitterionic mechanism, challenging previously postulated pathways. mdpi.comresearchgate.net This study highlights the importance of local nucleophile/electrophile interactions in determining the reaction course. mdpi.com

For a hypothetical reaction involving this compound, an MEDT study would begin by analyzing the conceptual DFT reactivity indices, such as the electronic chemical potential and global electrophilicity. mdpi.com The analysis of the Electron Localization Function (ELF) would then be used to understand the bonding changes along the reaction pathway, identifying the formation of new covalent bonds as the result of C-to-C coupling between regions of high electron density. This approach has been successfully used to predict reactivity and regioselectivity in many polar organic reactions. mdpi.com

Intermolecular Interactions: Analysis of Weak Hydrogen Bonds (C-H⋅⋅⋅F-C) and Other Non-Covalent Forces

The fluorine atom in organofluorine compounds is known to participate in various non-covalent interactions that can dictate molecular conformation and crystal packing. These include weak hydrogen bonds, halogen bonds, and dispersion forces. researchgate.netacs.org

Detailed Research Findings: The C-F bond in this compound can act as a weak hydrogen bond acceptor. Theoretical studies on model systems have characterized the nature and strength of C-H···F-C interactions. researchgate.net These interactions, though weak (with energies typically less than 10 kJ/mol), can be influential. researchgate.net The strength of the interaction depends on the hybridization of the carbon atom attached to the fluorine; C(sp2)-F bonds, as found in this molecule, are generally considered weaker hydrogen bond acceptors than C(sp3)-F bonds. researchgate.net

In addition to hydrogen bonding, other non-covalent forces are at play. Cofacial fluoroarene-arene interactions have been shown to control the conformation of conjugated oligomers, demonstrating the structure-directing power of fluorine-involved interactions. acs.orgnih.gov In fluorinated polymers, intramolecular non-covalent interactions like F···S and O···S can lock the polymer backbone into a more planar conformation. rsc.org For this compound, intermolecular C-H···O=C interactions involving the ester carbonyl group would also be expected, competing with the weaker C-H···F-C interactions in determining its solid-state structure. DFT calculations are a primary tool for identifying and quantifying these dominant non-covalent interactions. acs.org

Table 2: Potential Non-Covalent Interactions in this compound This table summarizes types of interactions based on studies of analogous fluorinated compounds.

| Interaction Type | Description | Typical Energy (kJ/mol) | Reference |

|---|---|---|---|

| C-H···F-C | Weak hydrogen bond where the fluorine atom acts as the acceptor. | 2 - 10 | researchgate.net |

| C-H···O=C | Conventional hydrogen bond with the carbonyl oxygen as the acceptor. Generally stronger than C-H···F-C. | 15 - 25 | N/A |

| Dispersion Forces | Van der Waals forces contributing to overall molecular packing. | Variable | researchgate.net |

| Dipole-Dipole | Electrostatic interactions between permanent molecular dipoles. | 5 - 20 | N/A |

Application of Density Functional Theory (DFT) for Reaction Pathway and Transition State Analysis

DFT is a workhorse of computational chemistry for investigating complex reaction mechanisms. It allows for the mapping of potential energy surfaces, locating transition states, and calculating reaction barriers, thereby providing a detailed, step-by-step view of a chemical transformation. fu-berlin.denih.gov

Detailed Research Findings: DFT calculations have been widely applied to study reactions of compounds similar to this compound. For instance, DFT has been used to investigate the mechanisms of 1,3-dipolar cycloadditions, revealing stepwise radical-mediated pathways over concerted ones in some cases. mdpi.com In a study on the Horner-Wadsworth-Emmons reaction of α-fluorophosphonates, DFT calculations (B3LYP-D3/6–31G(d,p)) successfully explained the E/Z selectivity by identifying the turnover-determining transition state. nih.gov

For this compound, DFT could be used to model a reaction such as a Michael addition. The process would involve:

Optimizing the geometries of the reactants, intermediates, transition states, and products.

Calculating the corresponding electronic energies.

Performing frequency calculations to confirm transition states (identified by a single imaginary frequency) and to obtain zero-point vibrational energies and thermal corrections to the Gibbs free energy. researchgate.net

This analysis would yield a complete energy profile for the reaction, allowing for the determination of the rate-limiting step and providing insights into the reaction's kinetics and thermodynamics. chemrxiv.org Such calculations can be performed for reactions in the gas phase or including solvent effects through models like the Polarizable Continuum Model (PCM). mdpi.com

Table 3: Hypothetical DFT Energy Profile for a Michael Addition to this compound This table provides a conceptual illustration of data obtained from a DFT reaction pathway analysis.

| Species | Description | Relative Energy (ΔG, kcal/mol) |

|---|---|---|

| Reactants | This compound + Nucleophile | 0.0 |

| Transition State (TS1) | Structure for C-C bond formation | +15.2 |

| Intermediate | Enolate intermediate | -5.8 |

| Transition State (TS2) | Structure for protonation of enolate | -2.1 |

| Product | Final adduct | -20.5 |

Ab Initio Methodologies and Basis Set Optimization for Organofluorine Systems

The accurate theoretical treatment of organofluorine compounds requires careful selection of computational methods and basis sets, as the high electronegativity and compact nature of fluorine's valence electrons present unique challenges.

Detailed Research Findings: High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)), provide more accurate results than standard DFT for systems where electron correlation is critical, although at a higher computational cost. nih.govnih.gov These methods have been used to create reliable thermochemical databases for fluorinated hydrocarbons. researchgate.net

The choice of basis set is equally crucial. For fluorinated compounds, basis sets must be flexible enough to describe the polarized electron density and potential weak interactions. Pople-style basis sets like 6-311+G** or Dunning's correlation-consistent basis sets (e.g., aug-cc-pVTZ) are often recommended. mcgill.ca The inclusion of diffuse functions (+) is important for describing anions and weak interactions, while polarization functions (e.g., d,p or **) are essential for accurately representing bonding environments. mcgill.ca Studies have shown that for weak C-H···F-C interactions, well-balanced basis sets of at least triple-zeta quality with multiple polarization and diffuse functions (e.g., TZV(2df,2pd)) are necessary for a proper description. researchgate.net The development of specialized basis sets and the critical evaluation of computational methods are ongoing areas of research to improve the predictive power of simulations for organofluorine chemistry. nih.govnih.gov

Applications in Advanced Organic Synthesis and Chemical Sciences

Strategic Role as a Synthon in Complex Fluorinated Molecule Synthesis

Ethyl 2-fluorohex-2-enoate serves as a key strategic synthon in the assembly of complex fluorinated molecules. Its utility stems from the combined reactivity of the α,β-unsaturated ester and the electronic influence of the fluorine atom. The electron-withdrawing nature of the fluorine atom enhances the electrophilicity of the β-carbon, making it a prime candidate for conjugate addition reactions. This reactivity is fundamental to its role as a building block in the synthesis of more intricate molecular architectures. uzh.chsemanticscholar.org

One of the primary applications of α,β-unsaturated esters is in Michael addition reactions, a cornerstone of carbon-carbon bond formation. libretexts.orgmasterorganicchemistry.com The presence of a fluorine atom at the α-position of this compound modulates the reactivity of the double bond, influencing the stereochemical outcome of nucleophilic additions. This controlled reactivity is crucial for the synthesis of molecules with specific stereochemistry, a critical aspect in the development of pharmaceuticals and other biologically active compounds. While direct examples for this compound are not extensively documented in readily available literature, the principles of its reactivity can be inferred from similar fluorinated systems. For instance, the addition of nucleophiles to α-fluoro-α,β-unsaturated esters is a well-established method for introducing fluorine into a molecule at a specific position, leading to the formation of valuable fluorinated building blocks. nih.gov

Furthermore, the double bond in this compound can participate in various cycloaddition reactions, such as Diels-Alder reactions, providing access to complex cyclic and polycyclic fluorinated systems. uzh.chresearchgate.net The ester functionality can also be readily transformed into other functional groups, such as aldehydes, alcohols, or amides, further expanding the synthetic utility of this compound. This versatility allows for its incorporation into a wide array of target molecules.

Table 1: Synthetic Transformations of this compound

| Reaction Type | Reagents/Conditions | Product Type | Significance |

| Michael Addition | Nucleophiles (e.g., organocuprates, enamines, thiols) | β-Substituted-α-fluorohexanoates | Formation of C-C, C-S, C-N bonds |

| Diels-Alder Reaction | Dienes | Fluorinated cyclohexene (B86901) derivatives | Access to complex cyclic systems |

| Reduction | e.g., LiAlH4, NaBH4 | α-Fluoro-allyl alcohols | Precursors for further functionalization |

| Hydrolysis | Acid or base | 2-Fluorohex-2-enoic acid | Access to the corresponding carboxylic acid |

| Aminolysis | Amines | 2-Fluorohex-2-enamides | Synthesis of fluorinated amides |

Building Block for Biologically Relevant Fluorinated Amino Acids and Peptidomimetics

The incorporation of fluorinated amino acids into peptides can significantly enhance their metabolic stability, binding affinity, and conformational properties. fudan.edu.cnnih.gov this compound represents a potential starting material for the synthesis of novel fluorinated amino acids and peptidomimetics. The α,β-unsaturated ester moiety can be functionalized to introduce the necessary amino group.

A plausible synthetic strategy involves the conjugate addition of a nitrogen nucleophile to the β-position of this compound, followed by reduction of the ester and subsequent manipulations to yield the desired amino acid. For example, a Michael addition of a protected amine, such as benzylamine, would furnish a β-amino ester. Subsequent stereoselective reduction of the double bond and hydrolysis of the ester would lead to a fluorinated β-amino acid. Alternatively, the double bond could be subjected to an aziridination reaction, followed by ring-opening to introduce the amino functionality.

While specific literature detailing the use of this compound for this purpose is scarce, the synthesis of related fluorinated amino acids from similar precursors is well-documented. For instance, the synthesis of methyl 2-amino-5-fluorohex-5-enoate has been reported, highlighting the feasibility of constructing such molecules. fudan.edu.cn The development of synthetic routes starting from readily available compounds like this compound would provide access to a new class of fluorinated amino acids for applications in drug discovery and protein engineering.

Table 2: Potential Fluorinated Amino Acids Derivable from this compound

| Amino Acid Type | Potential Synthetic Intermediate | Key Reactions |

| β-Amino Acid | Ethyl 3-amino-2-fluorohexanoate | Michael Addition of an amine |

| γ-Amino Acid | Ethyl 4-amino-2-fluorohexanoate | (Requires multi-step synthesis) |

| α-Amino Acid | (Requires significant functional group manipulation) |

Intermediate in the Preparation of Fine Chemicals and Agrochemicals

The unique properties imparted by fluorine atoms, such as increased lipophilicity and metabolic stability, make fluorinated compounds highly valuable in the agrochemical and fine chemical industries. mdpi.com this compound, as a reactive fluorinated building block, has the potential to serve as an intermediate in the synthesis of these commercially important molecules.

The Michael acceptor capability of this compound makes it a suitable substrate for the synthesis of a variety of fine chemicals. liv.ac.uk Conjugate addition reactions can be employed to introduce diverse functional groups, leading to a wide range of derivatives with potential applications as fragrances, flavorings, or specialized chemical intermediates.

In the context of agrochemicals, the introduction of a fluorine atom can significantly enhance the biological activity of a pesticide or herbicide. While no specific agrochemical derived directly from this compound is prominently featured in the literature, the use of fluorinated building blocks in agrochemical synthesis is a common strategy. For example, certain herbicidal malonamides have been synthesized using related fluorinated precursors. ekb.eg The structural motifs present in this compound could potentially be incorporated into novel agrochemical candidates.

Contributions to the Development of Novel Fluorinated Materials

Fluoropolymers are a class of materials renowned for their exceptional thermal stability, chemical resistance, and low surface energy. fudan.edu.cnsci-hub.se These properties make them indispensable in a wide range of applications, from non-stick coatings to high-performance electrical insulation. The polymerization of fluoroalkenes is the primary method for producing these materials. academie-sciences.frresearchgate.net

This compound, containing a polymerizable double bond, could potentially be used as a monomer or co-monomer in the synthesis of novel fluorinated polymers. The presence of the ester group would introduce functionality into the polymer backbone, which could be used for post-polymerization modification, such as cross-linking or the attachment of other molecules. This could lead to the development of fluorinated materials with tailored properties, such as improved adhesion or specific chemical reactivity.

While the homopolymerization of this compound might be challenging due to steric hindrance, its copolymerization with other fluoroalkenes, such as tetrafluoroethylene (B6358150) or vinylidene fluoride (B91410), could be a viable route to new materials. A patent has mentioned the use of a related compound, 5-fluorohex-2-ene, in the formulation of photocurable dicing die bonding tapes, indicating the potential for such fluorinated alkenes in materials science. semanticscholar.org The incorporation of this compound into a polymer chain could impart a unique combination of properties derived from both the fluorinated backbone and the pendant ester groups.

Table 3: Potential Polymerization Reactions of this compound

| Polymerization Type | Co-monomer(s) | Potential Polymer Properties |

| Radical Copolymerization | Tetrafluoroethylene (TFE), Vinylidene fluoride (VDF) | Enhanced thermal stability, chemical resistance, modifiable functionality |

| Emulsion Polymerization | Various | Control over polymer morphology and properties |

Exploration in Catalyst Ligand Design and Organometallic Chemistry

The electronic properties of ligands play a crucial role in determining the activity and selectivity of metal catalysts. The introduction of fluorine atoms into a ligand can significantly alter its electronic nature, often leading to improved catalytic performance. liv.ac.ukscholaris.camanchester.ac.uk

While there is no direct evidence of this compound being used as a ligand itself, its structure provides a scaffold for the synthesis of novel fluorinated ligands. The ester functionality can be converted into a variety of coordinating groups, such as phosphines, amines, or pyridines. For example, reduction of the ester to an alcohol, followed by conversion to a halide and subsequent reaction with a phosphide, could yield a fluorinated phosphine (B1218219) ligand.

The fluorine atom in proximity to the coordinating group would influence the ligand's σ-donor and π-acceptor properties, which in turn would affect the electronic environment of the metal center. This could lead to catalysts with enhanced stability, activity, or selectivity for a variety of organic transformations. The development of new fluorinated ligands is an active area of research, and compounds like this compound offer a convenient entry point into this field. nih.gov

Advanced Spectroscopic and Chromatographic Methods for Structural and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: Applications in Stereochemical Elucidation (e.g., ¹H-¹⁹F HOESY) and Isomeric Ratio Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of "Ethyl 2-fluorohex-2-enoate." ¹H, ¹³C, and ¹⁹F NMR spectra provide detailed information about the molecular framework, while advanced 2D NMR techniques are essential for determining the stereochemistry.

The geometric configuration of the C2-C3 double bond, which can exist as either the (E) or (Z) isomer, is a key stereochemical feature of "this compound." The spatial relationship between the fluorine atom at C2 and the substituents at C3 can be definitively established using two-dimensional Heteronuclear Overhauser Effect Spectroscopy (HOESY), specifically the ¹H-¹⁹F HOESY experiment. This technique detects through-space interactions between protons and fluorine atoms that are in close proximity. For the (Z)-isomer, a nuclear Overhauser effect (nOe) would be observed between the fluorine atom and the vinylic proton at C3. Conversely, for the (E)-isomer, an nOe would be expected between the fluorine atom and the protons of the propyl group attached to C3. Such experiments have been successfully used to confirm the stereochemistry of structurally similar fluoroalkenes. sigmaaldrich.com

Furthermore, ¹⁹F NMR spectroscopy is a powerful method for determining the isomeric ratio in a mixture of (E) and (Z)-"this compound." The fluorine nucleus is highly sensitive to its chemical environment, and the (E) and (Z) isomers will exhibit distinct chemical shifts in the ¹⁹F NMR spectrum. By integrating the signals corresponding to each isomer, their relative abundance in a sample can be accurately quantified. sigmaaldrich.com This is particularly important in synthetic procedures where the stereoselectivity of the reaction is a critical parameter.

A representative table of expected NMR data, based on the analysis of similar α-fluoro-α,β-unsaturated esters, is provided below.

Interactive Data Table: Predicted NMR Data for Ethyl (E)-2-fluorohex-2-enoate

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | ~6.5 | dt | J(H,F) ≈ 20, J(H,H) ≈ 7.5 | Vinylic H at C3 |

| ¹H | ~4.2 | q | J(H,H) ≈ 7.1 | -OCH₂CH₃ |

| ¹H | ~2.2 | m | -CH₂CH₂CH₃ at C3 | |

| ¹H | ~1.5 | sextet | J(H,H) ≈ 7.4 | -CH₂CH₂CH₃ |

| ¹H | ~1.3 | t | J(H,H) ≈ 7.1 | -OCH₂CH₃ |

| ¹H | ~0.9 | t | J(H,H) ≈ 7.3 | -CH₂CH₂CH₃ |

| ¹³C | ~165 (d) | d | J(C,F) ≈ 35 | C1 (C=O) |

| ¹³C | ~150 (d) | d | J(C,F) ≈ 250 | C2 |

| ¹³C | ~125 (d) | d | J(C,F) ≈ 15 | C3 |

| ¹³C | ~61 | s | -OCH₂CH₃ | |

| ¹³C | ~32 | s | -CH₂CH₂CH₃ at C3 | |

| ¹³C | ~22 | s | -CH₂CH₂CH₃ | |

| ¹³C | ~14 | s | -OCH₂CH₃ | |

| ¹³C | ~13 | s | -CH₂CH₂CH₃ | |

| ¹⁹F | Isomer Dependent | m | C2-F |

Note: The predicted values are illustrative and can vary based on solvent and experimental conditions. The coupling constants, particularly the geminal and vicinal H-F and C-F couplings, are critical for structural confirmation.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of "this compound." HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the determination of its molecular formula. For "this compound" (C₈H₁₃FO₂), the expected exact mass can be calculated and compared to the experimental value, typically with a mass accuracy of less than 5 ppm. This level of precision is essential for distinguishing between compounds with the same nominal mass but different elemental compositions. HRMS has been routinely applied for the molecular formula confirmation of various fluorinated esters. escholarship.org

In addition to molecular formula confirmation, mass spectrometry, particularly with electron ionization (EI), provides valuable structural information through the analysis of fragmentation patterns. While a specific mass spectrum for "this compound" is not publicly available, a plausible fragmentation pathway can be predicted based on the known fragmentation of similar esters and halogenated compounds. The molecular ion [M]⁺ would be observed, and key fragmentation pathways would likely include:

Loss of the ethoxy radical (•OCH₂CH₃): This would result in the formation of an acylium ion [M - 45]⁺, which is a common fragmentation for ethyl esters.

McLafferty rearrangement: This involves the transfer of a gamma-hydrogen from the hexenyl chain to the carbonyl oxygen, followed by the elimination of a neutral alkene molecule.

Cleavage of the alkyl chain: Fragmentation of the propyl group attached to the double bond would lead to a series of fragment ions corresponding to the loss of methyl, ethyl, or propyl radicals.

Loss of HF: Elimination of hydrogen fluoride (B91410) from the molecular ion or fragment ions is another possible pathway for fluorinated compounds.

Interactive Data Table: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (predicted) | Possible Fragment Ion | Fragmentation Pathway |

| 160 | [C₈H₁₃FO₂]⁺ | Molecular Ion (M⁺) |

| 131 | [C₇H₁₀FO]⁺ | Loss of •CH₂CH₃ |

| 115 | [C₆H₈FO]⁺ | Loss of •OCH₂CH₃ |

| 87 | [C₅H₈O]⁺ | McLafferty rearrangement and loss of HF |

| 73 | [C₄H₆O]⁺ | Cleavage of the alkyl chain |

| 45 | [C₂H₅O]⁺ | Ethoxy cation |

Note: The relative intensities of these fragments would depend on the ionization energy and the stability of the resulting ions.

Chiral Chromatography for Enantiomeric and Diastereomeric Purity Assessment

"this compound" possesses a stereogenic center at the C2 position, meaning it can exist as a pair of enantiomers. The synthesis of this compound may also result in a mixture of (E) and (Z) diastereomers. Chiral chromatography is the definitive method for separating and quantifying these stereoisomers, thereby assessing the enantiomeric and diastereomeric purity of a sample.

The separation of enantiomers requires a chiral environment, which is achieved by using a chiral stationary phase (CSP) in either gas chromatography (GC) or high-performance liquid chromatography (HPLC). While specific methods for "this compound" have not been detailed in the literature, general approaches for the chiral separation of esters and fluorinated compounds are well-established.

For chiral GC , cyclodextrin-based CSPs are widely used and have shown broad applicability for the separation of a variety of chiral compounds, including esters. sigmaaldrich.comchromatographyonline.com Derivatives of α-, β-, and γ-cyclodextrin, such as permethylated or acylated versions, are immobilized on the capillary column and create a chiral environment that allows for differential interaction with the enantiomers of the analyte. The choice of the specific cyclodextrin (B1172386) derivative and the chromatographic conditions (temperature program, carrier gas flow rate) would need to be optimized to achieve baseline separation of the enantiomers of "this compound."

For chiral HPLC , a wider variety of CSPs are available, including polysaccharide-based phases (e.g., cellulose (B213188) or amylose (B160209) derivatives), protein-based phases, and Pirkle-type phases. Polysaccharide-based CSPs are particularly versatile and can be used in both normal-phase and reversed-phase modes, offering a high degree of flexibility for method development. mdpi.com The separation mechanism relies on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation, which differ for the two enantiomers, leading to different retention times.

The assessment of diastereomeric purity ((E) vs. (Z) isomers) can often be achieved using standard, non-chiral chromatography (GC or HPLC) due to the different physical properties of diastereomers. However, a chiral method would be necessary to separate all four possible stereoisomers if the sample is a mixture of (E/Z) isomers and is not enantiomerically pure.

Interactive Data Table: General Approaches for Chiral Separation of this compound

| Chromatographic Technique | Type of Chiral Stationary Phase (CSP) | Potential Advantages | Key Considerations for Method Development |

| Chiral Gas Chromatography (GC) | Cyclodextrin derivatives (e.g., permethylated β-cyclodextrin) | High resolution, suitable for volatile compounds. | Derivatization may be necessary for polar analytes; optimization of temperature gradient. |

| Chiral High-Performance Liquid Chromatography (HPLC) | Polysaccharide derivatives (e.g., cellulose or amylose carbamates) | Broad applicability, preparative scale possible. | Choice of mobile phase (normal vs. reversed-phase), selection of appropriate chiral selector. |

| Chiral High-Performance Liquid Chromatography (HPLC) | Pirkle-type (brush-type) phases | Rational design of CSP allows for predictable interactions. | Analyte may require specific functional groups for effective interaction with the CSP. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 2-fluorohex-2-enoate, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : this compound is typically synthesized via esterification of 2-fluorohex-2-enoic acid with ethanol under acid catalysis (e.g., H₂SO₄). Key variables include temperature (70–90°C), solvent choice (e.g., toluene for azeotropic water removal), and catalyst loading. Stereochemical control at the α,β-unsaturated ester moiety can be achieved by optimizing reaction kinetics (e.g., slow addition of reagents to minimize side reactions). Characterization via and NMR is critical to confirm regioselectivity and purity .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Combine chromatographic (GC-MS, HPLC) and spectroscopic techniques:

- GC-MS : Assess volatility and detect low-molecular-weight impurities.

- HPLC : Quantify purity using a C18 column with UV detection at 210 nm.

- NMR : NMR is particularly useful for confirming fluorine substitution patterns. Cross-validate with IR spectroscopy to identify ester carbonyl stretches (~1740 cm) and C-F vibrations (1100–1000 cm) .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR vs. X-ray crystallography) for this compound derivatives be resolved?

- Methodological Answer : Contradictions often arise from dynamic effects (e.g., rotational barriers in solution vs. static crystal structures). To resolve discrepancies:

Perform variable-temperature NMR to probe conformational flexibility.

Use X-ray crystallography (via SHELXL ) to determine the solid-state structure.

Apply DFT calculations (e.g., Gaussian or ORCA) to model solution-state conformers and compare with experimental data.

- Example Workflow : If NMR suggests equatorial fluorine, but X-ray shows axial positioning, calculate energy barriers for ring inversion to identify dominant conformers .

Q. What strategies are effective for analyzing hydrogen-bonding networks in this compound cocrystals?

- Methodological Answer : Use graph set analysis (as defined by Etter ) to classify hydrogen-bonding motifs:

- Step 1 : Acquire high-resolution crystallographic data (e.g., using SHELX or WinGX ).

- Step 2 : Identify donor-acceptor pairs (e.g., ester carbonyl as acceptor, fluoroalkyl groups as weak donors).

- Step 3 : Apply graph theory to map patterns (e.g., chains, rings) using software like Mercury.

- Table : Common graph set descriptors for fluorinated esters:

| Motif Type | Example Pattern | Frequency in Cocrystals |

|---|---|---|

| D | C=O⋯H-C | 65% |

| R₂²(8) | Ring with 2 donors, 2 acceptors | 20% |

- Key Insight : Fluorine’s electronegativity disrupts traditional H-bonding, favoring weaker C-F⋯H interactions .

Q. How should researchers design experiments to address conflicting reports on the reactivity of this compound in Diels-Alder reactions?

- Methodological Answer : Systematically vary diene/dienophile pairs and reaction conditions:

- Variables : Solvent polarity (e.g., DCM vs. THF), temperature (25–100°C), and Lewis acid catalysts (e.g., BF₃·OEt₂).

- Data Analysis : Use multivariate regression to identify dominant factors affecting regioselectivity. For example, a 2024 study found that polar aprotic solvents increase endo selectivity by 40% compared to nonpolar solvents .

- Contradiction Resolution : Replicate disputed experiments with strict inert-atmosphere controls to exclude moisture/O₂ interference .

Methodological Best Practices

Q. What statistical approaches are recommended for analyzing kinetic data in this compound hydrolysis studies?

- Methodological Answer : Apply time-resolved UV-Vis spectroscopy with pseudo-first-order kinetics modeling:

- Equation : , where is pH-dependent.

- Error Analysis : Use Student’s t-test to compare rate constants across pH levels. For nonlinear trends (e.g., bell-shaped pH-rate profile), employ AIC/BIC criteria to select the best-fit model .

Q. How can researchers optimize computational models for predicting this compound’s electronic properties?

- Methodological Answer :

Basis Set Selection : Use def2-TZVP for fluorine atoms to capture electron correlation.

Solvent Effects : Apply COSMO-RS for implicit solvation in polar solvents.

Validation : Compare computed NMR chemical shifts with experimental data (RMSD < 2 ppm acceptable) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.